2-phenoxy-N-(quinolin-6-yl)benzamide
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Overview
Description
2-phenoxy-N-(quinolin-6-yl)benzamide is a compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound consists of a benzamide core with phenoxy and quinolinyl substituents, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(quinolin-6-yl)benzamide typically involves the coupling of 2-phenoxybenzoic acid with 6-aminoquinoline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(quinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and quinolinyl groups can participate in nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones, while reduction could produce quinolinyl alcohols.
Scientific Research Applications
2-phenoxy-N-(quinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-phenoxy-N-(quinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. The quinolinyl group can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(quinolin-8-yl)benzamide
- 2-phenoxy-N-(quinolin-4-yl)benzamide
- 2-phenoxy-N-(quinolin-2-yl)benzamide
Uniqueness
2-phenoxy-N-(quinolin-6-yl)benzamide is unique due to the specific positioning of the quinolinyl group, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C22H16N2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-phenoxy-N-quinolin-6-ylbenzamide |
InChI |
InChI=1S/C22H16N2O2/c25-22(24-17-12-13-20-16(15-17)7-6-14-23-20)19-10-4-5-11-21(19)26-18-8-2-1-3-9-18/h1-15H,(H,24,25) |
InChI Key |
OGGBXNFTCNDBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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